3-((Dimethylamino)methyl)phenylboronic acid
Overview
Description
3-((Dimethylamino)methyl)phenylboronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring which is further substituted with a dimethylaminomethyl group. This structure is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron with sodium leads to the formation of 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane, although an internal donor stabilization of a presumptive boron-boron double bond was not achieved . Additionally, compounds with the dimethylaminomethyl group have been prepared from corresponding acetoacetic esters and used as reagents for the synthesis of various heterocyclic systems . These methods could potentially be adapted for the synthesis of 3-((dimethylamino)methyl)phenylboronic acid.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-((dimethylamino)methyl)phenylboronic acid has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides have been synthesized and their solubility behavior in various solvents has been studied. NMR spectroscopy revealed a trigonal bipyramidal structure with nitrogen atoms occupying axial sites . Such studies provide insights into the molecular geometry and electronic structure that could be relevant for understanding the behavior of 3-((dimethylamino)methyl)phenylboronic acid.
Chemical Reactions Analysis
The chemical reactivity of the dimethylaminomethyl group in boronic acid derivatives can be inferred from studies on similar compounds. For example, 3-Dimethylamino-3-phenylpropanol was prepared through a Knoevenagel reaction followed by reduction and an Eschweiler-Clark reaction, showcasing the reactivity of the dimethylamino group in a multi-step synthetic process . These reactions highlight the potential transformations that the dimethylaminomethyl group could undergo in the context of 3-((dimethylamino)methyl)phenylboronic acid.
Physical and Chemical Properties Analysis
While specific data on the physical and chemical properties of 3-((dimethylamino)methyl)phenylboronic acid are not provided, the properties of related compounds can offer some insights. The solubility of organotin compounds with dimethylaminomethyl groups in polar and apolar solvents has been documented , and such information could be relevant when considering the solubility and handling of 3-((dimethylamino)methyl)phenylboronic acid. The overall yield and reaction conditions reported for the synthesis of related compounds also provide valuable information for the optimization of synthetic routes .
Scientific Research Applications
1. Photodynamic Therapy
3-((Dimethylamino)methyl)phenylboronic acid has been utilized in the synthesis of novel lutetium(III) acetate phthalocyanine derivatives for photodynamic therapy applications. These derivatives exhibit promising properties as potential photosensitizers for cancer treatment due to their high singlet oxygen generation and excellent water solubility, essential for photodynamic therapy (Al-Raqa, Köksoy, & Durmuş, 2017).
2. Recognition of Hydrophilic Compounds
The compound is involved in the recognition of hydrophilic amino and N,N-dimethylamino compounds. Studies showed that self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize and transfer these compounds from aqueous solutions to organic media (Sawada et al., 2000).
3. Solid-Phase Synthesis of Nucleosides
It is used in the solid-phase synthesis of modified nucleosides. The chemically stabilized phenylboranylidene groups, derived from 3-((Dimethylamino)methyl)phenylboronic acid, have been applied as protecting groups for cis-1,2-diol functions of ribonucleosides, demonstrating improved stability and colorimetric detectability (Sekine et al., 2005).
4. Sugar Sensing
The compound plays a role in the development of sugar sensors. Studies have shown that polymers incorporating 3-((Dimethylamino)methyl)phenylboronic acid can bind to sugars like glucose and fructose, indicating potential applications in glucose monitoring, especially in physiological conditions (Okasaka & Kitano, 2010).
5. Glucose-Responsive Materials
It is used in the creation of glucose-responsive materials. Researchers have developed polymer–inorganic hybrid microgels that incorporate 3-((Dimethylamino)methyl)phenylboronic acid, demonstrating their ability to undergo volume phase transition behaviors in response to glucose at physiological pH. This feature is particularly promising for glucose sensing in medical applications (Ye et al., 2014).
6. Cancer Cell Targeting
This compound has been involved in the synthesis of iodinated phenylboronic acids, which show potential in selectively targeting and retaining in cancer cells. This specificity could be leveraged in cancer diagnosis and therapy (Kinsey & Kassis, 1993).
7. Optical Fiber Biosensors
3-((Dimethylamino)methyl)phenylboronic acid is used in the fabrication of glucose-selective optical sensors. These sensors, incorporating the compound in a hydrogel matrix on an optical fiber, show promise for continuous monitoring of glucose in blood, which is crucial for managing diabetes (Tierney et al., 2009).
8. Antimicrobial Activity
This compound has been utilized in the synthesis of pyrazole derivatives, which have been shown to exhibit antimicrobial properties. The inclusion of 3-((Dimethylamino)methyl)phenylboronic acid in these compounds could contribute to their biological activity (Swarnkar, Ameta, & Vyas, 2014).
9. Antibacterial Potency
Studies involving (trifluoromethoxy)phenylboronic acids, which are structurally related to 3-((Dimethylamino)methyl)phenylboronic acid, have demonstrated potential antibacterial properties against various bacterial strains, suggesting similar applications for the compound (Adamczyk-Woźniak et al., 2021).
10. Controlled Drug Delivery
This compound has been used in the development of multistimuli-sensitive films for controlled drug delivery. These films, which can respond to changes in pH and glucose levels, have potential applications in self-regulated insulin delivery systems (Ding et al., 2009).
Safety And Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYQEYPITRRCBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609343 | |
Record name | {3-[(Dimethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Dimethylamino)methyl)phenylboronic acid | |
CAS RN |
819849-22-4 | |
Record name | B-[3-[(Dimethylamino)methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=819849-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Dimethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N, N-Dimethylaminomethyl) phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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